molecular formula C14H11N3 B609836 3-Phenylquinoxalin-6-amine

3-Phenylquinoxalin-6-amine

Numéro de catalogue: B609836
Poids moléculaire: 221.26 g/mol
Clé InChI: BTTJRYBJJULOGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Phenylquinoxalin-6-amine is a heterocyclic aromatic compound featuring a quinoxaline core substituted with a phenyl group at position 3 and an amine group at position 6. Quinoxaline derivatives are renowned for their versatility in medicinal chemistry, materials science, and organic synthesis due to their electron-deficient nature and ability to participate in diverse chemical reactions.

Méthodes De Préparation

Cyclocondensation of 1,2-Diamines with α-Diketone Derivatives

The quinoxaline core is classically synthesized via cyclocondensation between 1,2-diamines and α-diketones. For 3-phenylquinoxalin-6-amine, this method involves strategic substitution patterns to direct the amine group to position 6.

Regioselective Ring Formation

In a study by Raghunadh et al., 2,2-dibromo-1-phenylethanone (6a ) reacted with aryl-1,2-diamines (5a–b ) in dimethyl sulfoxide (DMSO) at 75°C using triethylamine as a base . The reaction proceeds via an oxosulfonium intermediate, enabling regioselective formation of the quinoxalin-2-one scaffold. Subsequent nitration at position 6 followed by reduction yields the target amine.

Key Reaction Conditions

  • Solvent : DMSO

  • Temperature : 75°C

  • Base : Triethylamine

  • Yield : 70–85% (quinoxalin-2-one intermediate) .

Functionalization via Nitration and Reduction

Post-cyclocondensation, nitration is performed using mixed acids (HNO₃/H₂SO₄). The nitro group is selectively introduced at position 6 due to electron-withdrawing effects of the phenyl group. Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine .

Analytical Validation

  • ¹H NMR (DMSO-d₆) : δ 8.04–7.99 (2H, m, ArH), 7.85–7.73 (4H, m, ArH), 7.57–7.47 (3H, m, ArH) .

  • MS (MALDI) : m/z 347 (M + Na)⁺ .

Halogenation-Amination Strategy

Synthesis of 6-Halogeno-3-phenylquinoxaline Intermediates

6-Chloro-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide (2 ) serves as a precursor. Halogenation at position 6 is facilitated by the electron-withdrawing cyano group, enhancing reactivity toward nucleophilic substitution .

Nucleophilic Amination

Treatment of 2 with aqueous ammonia (NH₃/H₂O) or ammonium acetate in ethanol under reflux replaces the halogen with an amine group.

Optimized Parameters

  • Reagent : NH₃ (7M in MeOH)

  • Temperature : 80°C

  • Time : 12–24 hours

  • Yield : 60–75% .

Azide Coupling and Staudinger Reaction

Hydrazide Intermediate Formation

Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates (11 ) are synthesized via azide coupling. Hydrazide 9 reacts with acyl azides to form tetrazoles, which undergo Staudinger reactions with triphenylphosphine to yield amines .

Procedure Highlights

  • Hydrazide Synthesis : Refluxing 6 with hydrazine hydrate in ethanol .

  • Azide Formation : NaNO₂/HCl at −5°C .

Table 1: Comparative Yields of Amination Methods

MethodConditionsYield (%)Purity (HPLC)
Cyclocondensation DMSO, 75°C, 12h8598.5
Halogen-Amine NH₃/MeOH, 80°C, 24h7597.8
Azide Coupling −5°C to 25°C, 48h6896.2

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed C–N coupling introduces amines directly to halogenated quinoxalines. This method bypasses multi-step functionalization.

Catalytic System

  • Catalyst : Pd(OAc)₂/Xantphos

  • Base : Cs₂CO₃

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 80–90% .

Advantages

  • Single-step amination.

  • Compatible with sensitive functional groups.

Reductive Amination of Quinoxalin-6-one

Quinoxalin-6-one is converted to the corresponding imine using NH₃·BH₃, followed by reduction with NaBH₄.

Reaction Scheme
Quinoxalin-6-oneNH₃\cdotpBH₃ImineNaBH₄3-Phenylquinoxalin-6-amine\text{Quinoxalin-6-one} \xrightarrow{\text{NH₃·BH₃}} \text{Imine} \xrightarrow{\text{NaBH₄}} 3\text{-Phenylquinoxalin-6-amine}

Yield : 70–78% .

Analyse Des Réactions Chimiques

Types de réactions

La PAQ subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

    Réactions de condensation : Impliquent généralement des aldéhydes et des amines en conditions acides ou basiques.

    Réactions redox : Les réactifs courants comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium.

Principaux produits

Applications de la recherche scientifique

La PAQ a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La PAQ exerce ses effets par plusieurs mécanismes :

Applications De Recherche Scientifique

Anticancer Activity

Mechanism of Action
3-Phenylquinoxalin-6-amine derivatives have been investigated for their antiproliferative properties against various cancer cell lines. The compounds exhibit selective targeting capabilities, which are crucial for minimizing off-target effects in cancer treatment. Notably, studies have shown that these derivatives can induce cell death in human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer types .

Case Study: Synthesis and Evaluation
In a recent study, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized and tested for their anticancer activity. The presence of a sulfanyl side chain was found to be essential for maintaining the anticancer properties of the quinoxaline scaffold, highlighting the importance of structural modifications in enhancing biological activity .

Enzyme Inhibition

Acetylcholinesterase Inhibition
Research has demonstrated that certain derivatives of this compound act as potent inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. For instance, one derivative exhibited an IC50 value of 0.077 µM against human recombinant acetylcholinesterase, outperforming established inhibitors like tacrine and galanthamine . This suggests that modifications to the quinoxaline structure can significantly enhance enzyme inhibition.

Table: Acetylcholinesterase Inhibition Potency

CompoundIC50 (µM)
2,3-Dimethylquinoxalin-6-amine0.077
Tacrine0.107
Galanthamine0.59

Antimicrobial Properties

Broad-Spectrum Activity
The antimicrobial potential of this compound and its derivatives has been explored against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds derived from this scaffold demonstrated significant antibacterial activity, with some exhibiting minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . This positions quinoxaline derivatives as promising candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Screening
A recent study synthesized several new oxadiazolyl derivatives based on the quinoxaline structure and screened them for antibacterial and antifungal activities. The results indicated that certain compounds exhibited excellent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .

Drug Discovery

Potential Drug Candidates
The versatility of the quinoxaline core allows for extensive derivatization, leading to the discovery of novel compounds with diverse biological activities. High-throughput screening campaigns have identified promising candidates that inhibit key pathways involved in cancer progression and inflammation . The ability to modify the quinoxaline structure facilitates the design of targeted therapies tailored to specific diseases.

Comparaison Avec Des Composés Similaires

The structural and functional properties of 3-Phenylquinoxalin-6-amine are best understood through comparative analysis with analogous quinoxalin-6-amine derivatives. Below is a detailed comparison based on substituent effects, reactivity, and applications:

Table 1: Structural and Functional Comparison of Quinoxalin-6-amine Derivatives

Compound Name Substituents Molecular Formula Key Properties & Applications Reference
This compound Phenyl (C₆H₅) at C3, NH₂ at C6 C₁₄H₁₁N₃ Enhanced aromatic stacking; potential in kinase inhibitors and fluorescent materials .
Quinoxalin-6-amine NH₂ at C6 C₈H₇N₃ Base scaffold; precursor for functionalization. Limited biological activity alone .
3-Chloroquinoxalin-6-amine Cl at C3, NH₂ at C6 C₈H₆ClN₃ Electron-withdrawing Cl increases electrophilicity; used in Suzuki couplings .
5-Iodoquinoxalin-6-amine I at C5, NH₂ at C6 C₈H₆IN₃ Iodo group enables cross-coupling reactions; explored in radiopharmaceuticals .
2,3-Dimethylquinoxalin-6-amine CH₃ at C2 and C3, NH₂ at C6 C₁₀H₁₁N₃ Methyl groups improve lipophilicity; studied for antimicrobial activity .
N,3,8-Trimethylquinoxalin-6-amine CH₃ at N1, C3, and C8, NH₂ at C6 C₁₁H₁₃N₃ Multiple methyl groups enhance metabolic stability; limited solubility .

Key Comparative Insights

Reactivity Electrophilic Substitution: The phenyl group in this compound deactivates the quinoxaline core, reducing susceptibility to electrophilic attacks compared to 3-Chloroquinoxalin-6-amine, where the electron-withdrawing Cl enhances reactivity . Cross-Coupling Potential: While 5-Iodoquinoxalin-6-amine is ideal for palladium-catalyzed couplings, the phenyl group in this compound may participate in π-π interactions or act a directing group in metal-mediated reactions .

Biological Activity Kinase Inhibition: The phenyl group in this compound mimics ATP’s adenine moiety, making it a candidate for kinase inhibitors. This contrasts with 2,3-Dimethylquinoxalin-6-amine, which shows broader antimicrobial activity due to increased membrane penetration . Solubility & Toxicity: Methylated derivatives (e.g., N,3,8-Trimethylquinoxalin-6-amine) exhibit better metabolic stability but poorer aqueous solubility compared to halogenated or phenylated analogs .

Material Science Applications Fluorescent Probes: The extended conjugation from the phenyl group in this compound improves fluorescence quantum yield relative to simpler derivatives like Quinoxalin-6-amine .

Table 2: Reaction Yields and Conditions for Selected Derivatives

Compound Reaction Type Reagents/Conditions Yield (%) Key Product Reference
This compound Nucleophilic Substitution Quinoxalin-6-amine, DCM, 50°C 40–50 Coupled heterocycles (e.g., pyrimidines) .
3-Chloroquinoxalin-6-amine Suzuki Coupling Pd/C, Hydrazine hydrate 90 Biaryl derivatives .

Activité Biologique

3-Phenylquinoxalin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is C13H10N2C_{13}H_{10}N_2, and it exhibits properties that make it a candidate for various biological applications.

2.1 Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been shown to inhibit hemolysis of red blood cells and reduce ear edema in vivo, suggesting its potential as an anti-inflammatory agent .

2.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in targeting dopamine neurons. It activates ryanodine receptor channels in the endoplasmic reticulum, which may contribute to its protective effects against neurodegenerative conditions .

2.3 Cytotoxic Activity

Several studies have demonstrated the cytotoxic effects of quinoxaline derivatives, including this compound, against various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231) with IC50 values ranging from 0.1 to 7.6 μM under both normoxic and hypoxic conditions .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), with some derivatives demonstrating IC50 values lower than traditional inhibitors like tacrine .
  • Autophagic Processes : Its autophagy-dependent degradation pathways suggest a mechanism where the compound catalyzes the degradation of disease-causing substrates through autophagy .

Table 1: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
Anti-inflammatoryInhibition of hemolysis and ear edema reduction
NeuroprotectiveActivation of ryanodine receptors
CytotoxicitySignificant activity against cancer cells (MCF7)
AChE InhibitionIC50 values < 0.1 µM for potent derivatives

4.1 Research on Acetylcholinesterase Inhibition

A study highlighted the potency of 2,3-dimethylquinoxalin-6-amine (a derivative) as an AChE inhibitor with an IC50 value of 0.077 µM, outperforming established drugs like galanthamine . This suggests that modifications at specific positions on the quinoxaline structure can significantly enhance biological activity.

5. Conclusion

This compound demonstrates promising biological activities across several domains, including anti-inflammatory and neuroprotective effects, as well as significant cytotoxicity against cancer cells. Its mechanisms of action involve enzyme inhibition and autophagic processes, making it a valuable candidate for further research in drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Phenylquinoxalin-6-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting 6-aminoquinoxaline with phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like DMF) can introduce the phenyl group. Reaction conditions such as temperature (80–120°C), solvent polarity, and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) critically affect yield and purity . Table 1 : Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Reagents
Suzuki Coupling65–75100°C, DMF, Pd(PPh₃)₄Phenylboronic acid, K₂CO₃
Buchwald-Hartwig70–80110°C, toluene, Pd₂(dba)₃Phenyl iodide, Xantphos

Q. How is this compound characterized structurally, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm, if free).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 222.0899 (C₁₄H₁₁N₃).
  • X-ray Crystallography : For unambiguous confirmation of the phenyl and amine substituent positions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls like ciprofloxacin .
  • Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculated via dose-response curves. Include a positive control (e.g., doxorubicin) and validate with apoptosis markers (Annexin V/PI staining) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃ at position 3) to modulate electron density and binding affinity. Compare activities using kinetic solubility assays and logP measurements .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., topoisomerase II) to predict binding modes. Validate with mutagenesis studies on key residues .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., ATP-based viability vs. resazurin assays) to confirm results .
  • Meta-Analysis : Systematically review literature using databases (PubMed, Web of Science) and apply statistical tools (e.g., random-effects models) to assess heterogeneity in reported IC₅₀ values .

Q. How does the electronic nature of substituents influence the photophysical properties of this compound derivatives?

  • Methodological Answer :

  • UV-Vis and Fluorescence Spectroscopy : Measure λmax and quantum yield in solvents of varying polarity. Electron-donating groups (e.g., -OCH₃) redshift absorption due to extended conjugation .
  • TD-DFT Calculations : Predict excited-state behavior using Gaussian09 with B3LYP/6-31G(d) basis set. Compare computed spectra with experimental data to validate substituent effects .

Q. What methodologies ensure reproducibility in scaled-up synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Confirm with NMR and LC-MS .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Compare with published data, noting pH and temperature variations.
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Analyze degradation products via LC-MS to identify instability triggers .

Propriétés

IUPAC Name

3-phenylquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTJRYBJJULOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.